molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline

Cat. No. B1386081
M. Wt: 238.33 g/mol
InChI Key: AEIJKNBXWRKZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline, also known as 4-QMMA, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is an important chemical intermediate in the synthesis of a variety of products. 4-QMMA is widely used in the field of medicinal chemistry and organic synthesis due to its interesting properties and potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline involves the condensation of 3-methylaniline with 3,4-dihydroquinoline followed by reduction of the resulting imine to yield the final product.

Starting Materials
3-methylaniline, 3,4-dihydroquinoline, Sodium borohydride, Methanol, Hydrochloric acid

Reaction
Step 1: Dissolve 3-methylaniline and 3,4-dihydroquinoline in methanol., Step 2: Add hydrochloric acid to the solution to catalyze the condensation reaction between the two compounds., Step 3: Heat the mixture under reflux for several hours to complete the condensation reaction., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Dissolve the solid product in methanol and add sodium borohydride to reduce the imine to the final product., Step 6: Purify the product by recrystallization or column chromatography.

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory drugs, and antiviral agents. It is also used in the synthesis of dyes, pigments, and other organic compounds. 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is also used in the synthesis of organic materials for use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.

Mechanism Of Action

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has been found to act as a ligand for various enzymes, including cytochrome P450 enzymes and cytochrome b5. It has also been found to bind to metal ions, such as iron, copper, and zinc. Additionally, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has been found to interact with various proteins, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Biochemical And Physiological Effects

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to decreased drug metabolism. It has also been found to inhibit histone deacetylases, leading to increased gene expression. Additionally, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has been found to interact with DNA methyltransferases, leading to altered gene expression.

Advantages And Limitations For Lab Experiments

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is a useful compound for laboratory experiments due to its relatively low cost and easy synthesis. Additionally, it has been found to be non-toxic in laboratory tests, which makes it safer to use than other compounds. However, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is not as widely used as other compounds due to its limited availability and the fact that it is not as well-studied as other compounds.

Future Directions

There are a number of potential future directions for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline research. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and organic synthesis. Additionally, further research into its mechanism of action and its interactions with various proteins and enzymes could lead to new insights into its potential applications. Finally, further research into its potential toxicity and safety could lead to its use in a wider range of laboratory experiments.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJKNBXWRKZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline

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